(2Z)-[2-(4-methoxyphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile
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Overview
Description
(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl hydrazine, 4-(2-methylpropyl)benzaldehyde, and thioamide. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide include other thiazole derivatives such as:
- 2-Aminothiazole
- Thiazole-4-carboxylic acid
- 4-Phenylthiazole
Uniqueness
What sets (E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its specific combination of functional groups and the presence of the thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N4OS |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2Z)-N-(4-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C22H22N4OS/c1-15(2)12-16-4-6-17(7-5-16)21-14-28-22(24-21)20(13-23)26-25-18-8-10-19(27-3)11-9-18/h4-11,14-15,25H,12H2,1-3H3/b26-20- |
InChI Key |
CIWPXICRCFEMMG-QOMWVZHYSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=C(C=C3)OC)/C#N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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